molecular formula C12H16N6O2 B10975661 N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10975661
M. Wt: 276.29 g/mol
InChI Key: DIXPHLZUHVLRQQ-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an aminocarbonylating agent to introduce the aminocarbonyl group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds.

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties. Its dual pyrazole structure with an aminocarbonyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H16N6O2/c1-4-18-10(11(13)19)9(6-15-18)16-12(20)8-5-14-17(3)7(8)2/h5-6H,4H2,1-3H3,(H2,13,19)(H,16,20)

InChI Key

DIXPHLZUHVLRQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=C(N(N=C2)C)C)C(=O)N

Origin of Product

United States

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